molecular formula C10H10ClNO B11925552 Quinolin-2-ylmethanol hydrochloride CAS No. 26315-73-1

Quinolin-2-ylmethanol hydrochloride

Cat. No.: B11925552
CAS No.: 26315-73-1
M. Wt: 195.64 g/mol
InChI Key: CSRDQUAKBOCNGV-UHFFFAOYSA-N
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Description

Quinolin-2-ylmethanol hydrochloride is a chemical compound derived from quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline and its derivatives are known for their wide range of biological and pharmacological activities, making them important in medicinal chemistry and drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including Quinolin-2-ylmethanol hydrochloride, can be achieved through several established protocols. Common methods include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods involve the use of various starting materials and catalysts under specific reaction conditions to produce the desired quinoline derivatives.

Industrial Production Methods

In recent years, there has been a shift towards greener and more sustainable chemical processes for the synthesis of quinoline derivatives. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts have been explored to minimize environmental impact . These approaches not only improve the efficiency of the synthesis but also reduce the production of hazardous waste.

Chemical Reactions Analysis

Types of Reactions

Quinolin-2-ylmethanol hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties and functionalities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed for reduction reactions.

    Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield quinoline-2-carboxylic acid, while reduction may produce quinolin-2-ylmethanol.

Mechanism of Action

The mechanism of action of Quinolin-2-ylmethanol hydrochloride involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes and interfere with DNA replication, leading to their antimicrobial and anticancer effects . The exact molecular targets and pathways may vary depending on the specific application and derivative.

Comparison with Similar Compounds

Quinolin-2-ylmethanol hydrochloride can be compared with other quinoline derivatives such as quinine, chloroquine, and mefloquine. These compounds share a similar quinoline scaffold but differ in their specific functional groups and biological activities . For example:

    Quinine: Used as an antimalarial agent.

    Chloroquine: Known for its antimalarial and anti-inflammatory properties.

    Mefloquine: Another antimalarial drug with a different mechanism of action.

Properties

CAS No.

26315-73-1

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

IUPAC Name

quinolin-2-ylmethanol;hydrochloride

InChI

InChI=1S/C10H9NO.ClH/c12-7-9-6-5-8-3-1-2-4-10(8)11-9;/h1-6,12H,7H2;1H

InChI Key

CSRDQUAKBOCNGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CO.Cl

Origin of Product

United States

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